molecular formula C20H14 B14443852 Benz(e)acephenanthrylene, 11,12-dihydro- CAS No. 77061-03-1

Benz(e)acephenanthrylene, 11,12-dihydro-

Cat. No.: B14443852
CAS No.: 77061-03-1
M. Wt: 254.3 g/mol
InChI Key: OZUPXPZSGCKVBZ-UHFFFAOYSA-N
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Description

Benz(e)acephenanthrylene, 11,12-dihydro- is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring . This compound is known for its complex structure and is part of a larger family of hydrocarbons that are significant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(e)acephenanthrylene, 11,12-dihydro- typically involves multiple steps, starting with the cyclization of precursor compounds. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.

Industrial Production Methods

Industrial production of Benz(e)acephenanthrylene, 11,12-dihydro- is less common due to its specialized applications. when produced, it involves large-scale chemical reactors that can maintain the necessary high temperatures and pressures. The process also includes purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

Benz(e)acephenanthrylene, 11,12-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield halogenated or alkylated derivatives.

Scientific Research Applications

Benz(e)acephenanthrylene, 11,12-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism by which Benz(e)acephenanthrylene, 11,12-dihydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations and cancer. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(e)acephenanthrylene, 11,12-dihydro- is unique due to its specific arrangement of benzene rings and its five-membered ring structure. This configuration gives it distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1,3-6,8-12H,2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPXPZSGCKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C=CC=C4C3=C(C=C2C=C1)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227857
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77061-03-1
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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